BenchChemオンラインストアへようこそ!

1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a saturated bicyclic heterocycle belonging to the hexahydropyrrolo[3,4-c]pyrrole class. Its molecular formula is C15H20N2O (molecular weight 244.33 g/mol), and its IUPAC name is 1-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone.

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 2034454-30-1
Cat. No. B2441577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
CAS2034454-30-1
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESCC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c1-12(18)17-10-14-8-16(9-15(14)11-17)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
InChIKeyPLXGBXZVPCXZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone (CAS 2034454-30-1): Structural Overview and Procurement Baseline


1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a saturated bicyclic heterocycle belonging to the hexahydropyrrolo[3,4-c]pyrrole class. Its molecular formula is C15H20N2O (molecular weight 244.33 g/mol), and its IUPAC name is 1-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone [1]. The compound features an N-acetyl substituent at the 5-position and an N-benzyl group at the 2-position of the fused pyrrolidine core . This scaffold is recurrent in patent disclosures targeting lysyl oxidase (LOX/LOXL) enzymes, autotaxin (ATX), and other therapeutic targets, establishing the core as a privileged structure for inhibitor design [2][3]. Procurement-relevant identifiers include CAS 2034454-30-1 and InChIKey PLXGBXZVPCXZSL-UHFFFAOYSA-N.

Why 1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone Cannot Be Generically Substituted: Scaffold-Specific Differentiation


The hexahydropyrrolo[3,4-c]pyrrole scaffold is not a commodity building block; its biological and physicochemical properties are exquisitely sensitive to the nature, position, and stereochemistry of substituents on both pyrrolidine nitrogens. Substituting the N-acetyl group (as in CAS 2034454-30-1) with an N-Boc carbamate (e.g., CAS 370879-56-4) alters hydrogen-bond acceptor capacity, metabolic stability, and steric profile—parameters critical to target engagement and pharmacokinetics . Similarly, replacing the N-benzyl with alternative arylalkyl groups modulates lipophilicity (cLogP shift of ~1–2 log units) and passive membrane permeability, both of which can dictate the success or failure of a screening campaign [1]. Class-level evidence from LOX and ATX inhibitor patents demonstrates that even minor modifications to the hexahydropyrrolo[3,4-c]pyrrole core can shift IC50 values from sub-micromolar to inactive [2][3]. Therefore, substituting this compound with a different N-acetyl or N-benzyl hexahydropyrrolo[3,4-c]pyrrole analog without head-to-head equivalence data incurs significant risk of non-reproducibility in biological assays.

Product-Specific Quantitative Evidence Guide for 1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone (CAS 2034454-30-1)


Structural Differentiation: N-Acetyl vs. N-Boc Protection at the 5-Position

The target compound bears an N-acetyl group at the 5-position of the hexahydropyrrolo[3,4-c]pyrrole scaffold. This is structurally distinct from the widely used N-Boc (tert-butyloxycarbonyl) protected analog (CAS 370879-56-4). The acetyl group is smaller (molecular volume ~24 ų smaller than Boc), lacks the steric bulk of the tert-butyl moiety, and presents a distinct hydrogen-bond acceptor pharmacophore. In silico docking studies on pyrrolo[3,4-c]pyrrole derivatives have demonstrated that alterations to the N-substituent at this position can shift predicted binding energies by 1–3 kcal/mol against histone deacetylase (HDAC) isoforms, directly impacting target engagement potential [1]. The quantitative structural parameters are: Target compound: acetyl substituent, molecular weight 244.33, hydrogen bond acceptor count = 2 (amide carbonyl + amine nitrogen). Comparator (Boc analog, CAS 370879-56-4): Boc substituent, molecular weight 302.41, hydrogen bond acceptor count = 3, plus steric bulk of tert-butyl group . These differences affect passive permeability (rule-of-five compliance: both pass, but the acetyl analog has lower topological polar surface area, favoring CNS penetration) [2].

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Class-Level Target Engagement: LOX/LOXL Enzyme Inhibition Potential

The hexahydropyrrolo[3,4-c]pyrrole scaffold is established as a pharmacologically validated core for lysyl oxidase (LOX) and lysyl oxidase-like (LOXL1–LOXL4) enzyme inhibition. Patent US12018029B2 discloses hundreds of hexahydropyrrolo[3,4-c]pyrrole derivatives with demonstrated LOX inhibitory activity, indicating that the core scaffold itself provides productive binding interactions within the LOX catalytic site [1]. Furthermore, a closely related compound incorporating the identical 2-benzyl-hexahydropyrrolo[3,4-c]pyrrole-5-acetyl substructure—BDBM372017—demonstrated IC50 = 807 nM against discoidin domain-containing receptor 1 (DDR1) kinase [2]. While DDR1 is not LOX, this data point confirms that the benzyl-hexahydropyrrolo[3,4-c]pyrrole-acetyl pharmacophore can productively engage kinase and enzyme active sites. The target compound's IC50 against LOX/LOXL isoforms has not been reported in the public domain; however, the class-level patent data supports its prioritization for in-house LOX/LOXL screening vs. non-benzyl or non-acetyl analogs [3].

Lysyl Oxidase Cancer Metastasis Extracellular Matrix LOXL2 Inhibition

Core Scaffold Versatility: Autotaxin (ATX) Inhibition and Structural Biology Evidence

The hexahydropyrrolo[3,4-c]pyrrole scaffold has been co-crystallized with rat autotaxin (ATX) in multiple PDB structures, confirming that the core scaffold makes specific and productive interactions within the ATX active site. PDB entry 7G4N shows a hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate derivative bound to rat ATX with an IC50 of 0.0135 µM (13.5 nM), demonstrating that exquisite potency can be achieved with this scaffold [1]. The target compound CAS 2034454-30-1 shares the identical hexahydropyrrolo[3,4-c]pyrrole core but differs in substitution pattern (N-acetyl rather than N-carbonyl-aryl), which modulates the hydrogen-bonding network within the ATX hydrophobic pocket. Patent AU2014230943B8 discloses a broad genus of octahydro-pyrrolo[3,4-c]pyrrole ATX inhibitors, confirming industrial investment in this scaffold for ATX-targeted therapeutics [2]. The benzyl substituent at the 2-position is a recurrent feature among active ATX inhibitors in this series, suggesting it contributes favorably to binding affinity via π-stacking or hydrophobic interactions [3].

Autotaxin Lysophosphatidic Acid Fibrosis Crystallography

Anticancer Potential: Pyrrolo[3,4-c]pyrrole Scaffold in HDAC Inhibition and Antiproliferative Activity

A series of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives (compounds 9a–c) were synthesized and evaluated as HDAC inhibitors with anticancer activity. Compound 9c demonstrated superior docking scores and antiproliferative effects compared to the reference drug Vorinostat (SAHA) in two breast cancer cell lines, with molecular docking predicting stronger binding interactions with HDAC isoforms [1]. While the target compound CAS 2034454-30-1 is not a hydroxamic acid, it shares the identical pyrrolo[3,4-c]pyrrole core that underpins the HDAC-binding pharmacophore. The N-acetyl group in the target compound may serve as a zinc-binding group (ZBG) precursor or as a modifiable handle for further derivatization into hydroxamic acid or other ZBG motifs. The class-level antiproliferative activity validates the scaffold's potential in oncology applications, with histone H3 acetylation and DNA damage confirmed as mechanistic hallmarks [2].

Histone Deacetylase Anticancer Apoptosis Breast Cancer

Synthetic Accessibility and Intermediate Utility: One-Step Preparation from Common Precursors

The synthesis of 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves the cyclization of sulfur ylides with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement, delivering the product in excellent yields . This contrasts with the multi-step protection/deprotection sequences often required for the Boc-protected analog (CAS 370879-56-4), which necessitates additional synthetic steps . The target compound's direct acetylation of the secondary amine in the hexahydropyrrolo[3,4-c]pyrrole core represents a concise synthetic route, making it attractive as a procurement-friendly building block for parallel synthesis or fragment-based screening library construction. The compound serves as a direct precursor to more elaborate derivatives: the acetyl group can be reduced to ethyl, hydrolyzed to the free amine, or functionalized via enolate chemistry [1].

Organic Synthesis Chemical Intermediate Medicinal Chemistry Building Block

Physicochemical Property Profile: Favorable Drug-Likeness Parameters

The target compound (C15H20N2O, MW 244.33) complies with all Lipinski Rule of Five parameters: molecular weight <500, hydrogen bond donors = 0, hydrogen bond acceptors = 2, and cLogP estimated at 1.5–2.5 (well below the 5.0 threshold) [1]. In comparison, the Boc-protected analog (CAS 370879-56-4, C18H26N2O2, MW 302.41) is 58 Da heavier and contains an additional hydrogen bond acceptor from the carbamate carbonyl . For CNS drug discovery programs, the target compound's lower molecular weight (244 vs. 302 Da) and favorable topological polar surface area (tPSA ~23.6 Ų) place it within the desirable CNS MPO (Multiparameter Optimization) space (MW <300, tPSA <90 Ų) [2]. The benzyl group contributes to lipophilicity without violating drug-likeness parameters, while the acetyl group provides a synthetic handle that does not introduce excessive rotatable bonds or hydrogen bond donors [1].

Drug-likeness Lipinski Rule of Five CNS MPO Physicochemical Properties

Best Research and Industrial Application Scenarios for 1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone


Fragment-Based and High-Throughput Screening for LOX/LOXL and ATX Inhibitor Discovery

The hexahydropyrrolo[3,4-c]pyrrole scaffold is validated in LOX/LOXL inhibitor patents (US12018029B2) and ATX co-crystal structures (PDB 7G4N, IC50 = 13.5 nM). CAS 2034454-30-1 can be deployed as a structurally defined fragment or screening compound in LOX/LOXL or ATX enzyme inhibition assays, with the benzyl group providing a hydrophobic anchor and the acetyl group offering a modifiable handle for subsequent hit-to-lead optimization [1][2]. The compound's physicochemical profile (MW 244.33, tPSA ~23.6 Ų) supports initial screening at concentrations up to 100 µM without solubility-related artifacts common to larger, more lipophilic analogs [3].

Medicinal Chemistry Hit-to-Lead Optimization: HDAC Inhibitor Development

Pyrrolo[3,4-c]pyrrole derivatives have demonstrated antiproliferative activity in breast cancer cell lines and HDAC inhibition via molecular docking and histone H3 acetylation assays [1]. CAS 2034454-30-1, bearing an N-acetyl group, can serve as a direct precursor for hydroxamic acid installation via N-deacetylation followed by acylation with suberoyl chloride or related reagents, generating HDAC inhibitor candidates structurally analogous to Vorinostat (SAHA) but built on the pyrrolo[3,4-c]pyrrole scaffold [2]. This synthetic tractability reduces the cost and time required to generate a focused library of HDAC-targeted compounds for in vitro antiproliferative screening.

CNS Drug Discovery: Preclinical Candidate Optimization Leveraging Favorable CNS MPO Profile

The compound's low molecular weight (244.33 Da), absence of hydrogen bond donors (HBD = 0), low tPSA (~23.6 Ų), and calculated CNS MPO compliance superior to the Boc-protected analog (CNS MPO ~5.0 vs. ~4.5) make it a strategically advantageous starting point for CNS-targeted programs, including anticonvulsant, neuroprotective, or psychiatric indications [1][2]. The benzyl group is a privileged substructure in CNS-active agents targeting GPCRs and ion channels, while the acetyl group can be metabolically stable or act as a prodrug moiety depending on the target profile [3].

Chemical Biology Probe Development: Target Identification via Affinity Chromatography

The primary or secondary amine generated by hydrolysis of the N-acetyl group in CAS 2034454-30-1 provides a reactive handle for immobilization onto NHS-activated Sepharose or biotinylation, enabling the construction of affinity chromatography resins for target deconvolution studies [1]. The benzyl group provides a UV chromophore (λmax ~254 nm) useful for monitoring compound elution, while the rigid hexahydropyrrolo[3,4-c]pyrrole scaffold minimizes conformational entropy loss upon target binding compared to flexible linkers typically used in affinity probes [2]. This application is particularly relevant when the compound or its close analogs show phenotypic activity in cell-based screens but the molecular target remains unknown.

Quote Request

Request a Quote for 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.